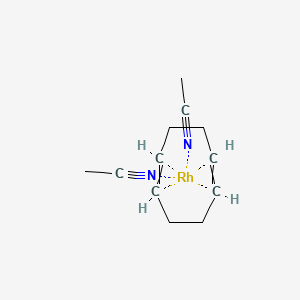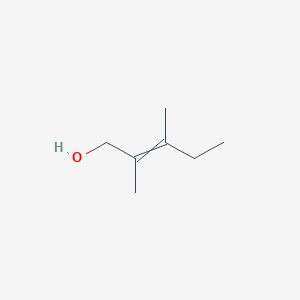
2,3-dimethylpent-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylpent-2-en-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond, making it an enol.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethylpent-2-en-1-ol can be synthesized through several methods. One common method involves the reaction of 2,3-dimethyl-2-pentene with water in the presence of an acid catalyst. This hydration reaction typically requires conditions such as elevated temperatures and pressures to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions
2,3-Dimethylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 2,3-Dimethylpent-2-en-1-one
Reduction: 2,3-Dimethylpentan-1-ol
Substitution: 2,3-Dimethylpent-2-en-1-chloride
科学的研究の応用
2,3-Dimethylpent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,3-dimethylpent-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in the compound allows it to participate in addition reactions, which can lead to the formation of new chemical bonds and products.
類似化合物との比較
Similar Compounds
2,3-Dimethylpentane: A fully saturated hydrocarbon with similar molecular weight but lacking the hydroxyl group and double bond.
2,3-Dimethyl-2-pentene: An alkene with a similar structure but without the hydroxyl group.
2,3-Dimethylpentan-1-ol: A saturated alcohol with a similar molecular formula but lacking the double bond.
Uniqueness
2,3-Dimethylpent-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
特性
分子式 |
C7H14O |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
2,3-dimethylpent-2-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h8H,4-5H2,1-3H3 |
InChIキー |
PTJAIRRFUHECDC-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(C)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


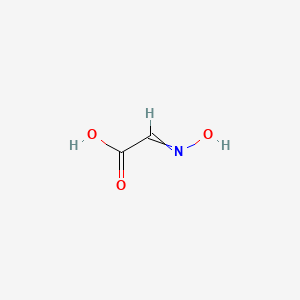
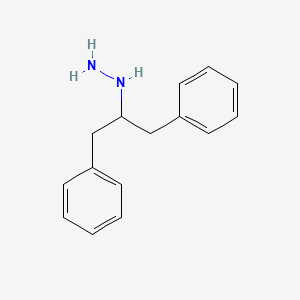
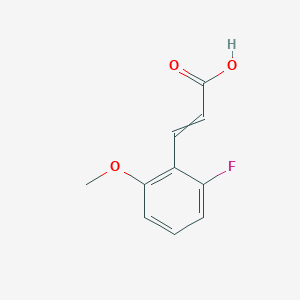
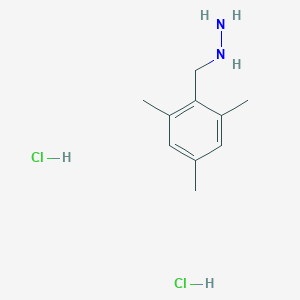
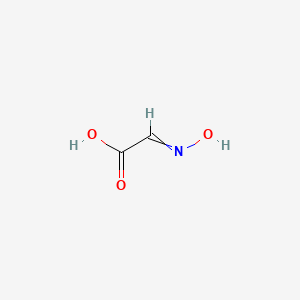
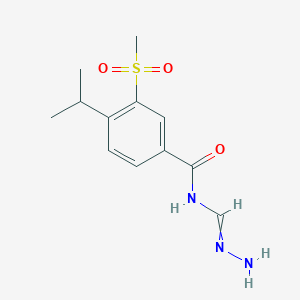
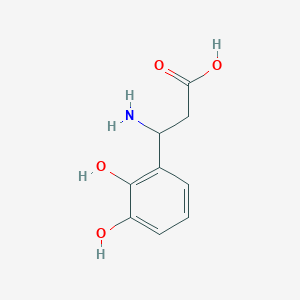
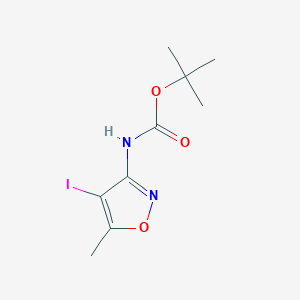
![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)

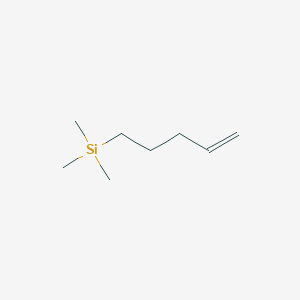
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)

